molecular formula C8H14ClNOS B3078447 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride CAS No. 1051368-45-6

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride

Cat. No.: B3078447
CAS No.: 1051368-45-6
M. Wt: 207.72 g/mol
InChI Key: JMHIWGKMLIWGNY-UHFFFAOYSA-N
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Description

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C8H13NOS·HCl. It is known for its unique structure, which includes a thienylmethyl group attached to an amino-propanol backbone. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-thienylmethylamine with 3-chloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-thienylmethylamine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The thienylmethyl group can interact with various enzymes and receptors, modulating their activity. The amino-propanol backbone may also play a role in the compound’s biological effects by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Furylmethyl)amino]-1-propanol hydrochloride
  • 3-[(2-Pyridylmethyl)amino]-1-propanol hydrochloride
  • 3-[(2-Benzylmethyl)amino]-1-propanol hydrochloride

Uniqueness

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c10-5-2-4-9-7-8-3-1-6-11-8;/h1,3,6,9-10H,2,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHIWGKMLIWGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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